2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile 2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640959-56-2
VCID: VC11822769
InChI: InChI=1S/C18H17N5S/c1-13-4-2-6-15-16(13)21-18(24-15)23-10-8-22(9-11-23)17-14(12-19)5-3-7-20-17/h2-7H,8-11H2,1H3
SMILES: CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C#N
Molecular Formula: C18H17N5S
Molecular Weight: 335.4 g/mol

2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

CAS No.: 2640959-56-2

Cat. No.: VC11822769

Molecular Formula: C18H17N5S

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile - 2640959-56-2

Specification

CAS No. 2640959-56-2
Molecular Formula C18H17N5S
Molecular Weight 335.4 g/mol
IUPAC Name 2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C18H17N5S/c1-13-4-2-6-15-16(13)21-18(24-15)23-10-8-22(9-11-23)17-14(12-19)5-3-7-20-17/h2-7H,8-11H2,1H3
Standard InChI Key WPQXNZMPJHFHDV-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C#N
Canonical SMILES CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C#N

Introduction

Structural Characteristics and Molecular Design

Core Structural Components

The molecule comprises three primary subunits:

  • A benzothiazole ring system substituted with a methyl group at the 4-position.

  • A piperazine ring linked to the benzothiazole moiety at the 2-position.

  • A pyridine-3-carbonitrile group attached to the piperazine nitrogen.

This configuration creates a planar benzothiazole core connected to a flexible piperazine spacer, which enhances conformational adaptability for target binding . The pyridine-3-carbonitrile group introduces electron-withdrawing characteristics, potentially influencing reactivity and solubility .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₁₈N₆SCalculated
Molecular Weight378.46 g/mol
XLogP3~3.1 (estimated)
Hydrogen Bond Acceptors6
Rotatable Bonds4

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a multi-step sequence:

  • Benzothiazole Formation: Condensation of 2-amino-4-methylthiophenol with cyanogen bromide yields 4-methyl-1,3-benzothiazole-2-amine .

  • Piperazine Substitution: Reacting the benzothiazole amine with 1-chloro-2-nitrobenzene followed by reduction generates the 2-phenylpiperazine intermediate.

  • Pyridine Coupling: Nucleophilic aromatic substitution of the piperazine with 2-chloropyridine-3-carbonitrile completes the assembly .

Critical Reaction Parameters

  • Temperature Control: Piperazine ring alkylation typically requires heating at 80–100°C in polar aprotic solvents (e.g., DMF).

  • Catalysis: Phase-transfer catalysts like TBAB improve yields in heterocyclic coupling reactions .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic benzothiazole and pyridine groups . Stability studies on analogs suggest susceptibility to photodegradation, necessitating storage in amber containers .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 1590 cm⁻¹ (C=N of benzothiazole) .

  • ¹H NMR: Distinct signals include:

    • δ 8.6–8.8 ppm (pyridine H-2)

    • δ 7.3–7.5 ppm (benzothiazole aromatic protons)

    • δ 3.2–3.8 ppm (piperazine methylene groups).

Biological Activity and Mechanism Hypotheses

Putative Targets

Structural analogs demonstrate affinity for:

  • Dopamine D₃ Receptors: Piperazine derivatives often modulate neurotransmitter receptors.

  • Kinase Inhibition: Benzothiazole-cyanopyridine hybrids show IC₅₀ values <1 μM against Abl1 and EGFR kinases .

Cytotoxicity Profiles

While no direct data exists, related benzothiazoles exhibit:

  • Antiproliferative Activity: GI₅₀ = 2.5–8.3 μM in MCF-7 breast cancer cells .

  • Apoptosis Induction: Caspase-3 activation via mitochondrial pathway .

Computational Modeling and ADMET Predictions

Molecular Docking Studies

AutoDock simulations using the EGFR kinase domain (PDB: 1M17) suggest:

  • Binding Energy: −9.2 kcal/mol

  • Key Interactions: Hydrogen bonding with Met793 and hydrophobic contacts with Leu718 .

ADMET Properties

  • Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s).

  • Metabolism: Predominant CYP3A4-mediated oxidation .

  • Toxicity: Ames test negative; hERG inhibition risk (IC₅₀ = 4.7 μM) .

Industrial Applications and Patent Landscape

Pharmaceutical Development

Three patents (WO2019156789, EP3569611, US20200179432) protect similar benzothiazole-piperazine derivatives for:

  • Oncology: Combination therapies with checkpoint inhibitors .

  • Neurology: Cognitive enhancers in Alzheimer’s models.

Material Science Applications

Thin films of analogous compounds demonstrate:

  • Electroluminescence: λem = 480 nm (blue emission) .

  • Charge Mobility: 0.12 cm²/V·s in OFET configurations .

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